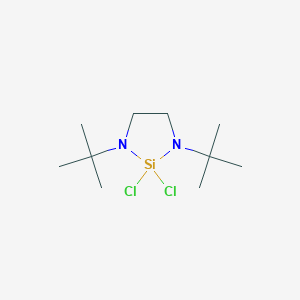
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of bis(silyl)ethylenediamines with halosilanes. For example, the reaction of N,N′-bis(trimethylsilyl)ethylenediamine with silicon tetrachloride in tetrahydrofuran (THF) can yield the desired compound . The reaction conditions often include the use of a solvent like THF and a base such as triethylamine to accept the halide byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper handling and safety measures.
化学反应分析
Types of Reactions
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon and nitrogen atoms in the ring can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Halides: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
科学研究应用
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
作用机制
The mechanism of action of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- involves its reactivity with various molecular targets. The silicon atom in the ring can form bonds with other atoms, leading to the formation of new compounds. The nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-silacyclopentane
- 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
Uniqueness
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups.
属性
CAS 编号 |
156723-23-8 |
|---|---|
分子式 |
C10H22Cl2N2Si |
分子量 |
269.28 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-2,2-dichloro-1,3,2-diazasilolidine |
InChI |
InChI=1S/C10H22Cl2N2Si/c1-9(2,3)13-7-8-14(10(4,5)6)15(13,11)12/h7-8H2,1-6H3 |
InChI 键 |
CMVKRVSIVCVJER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCN([Si]1(Cl)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


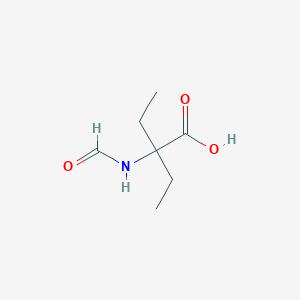


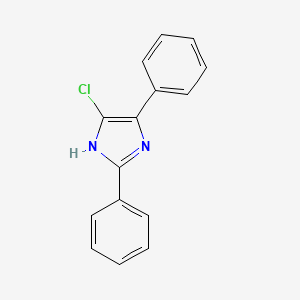
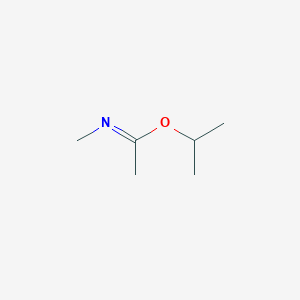


phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
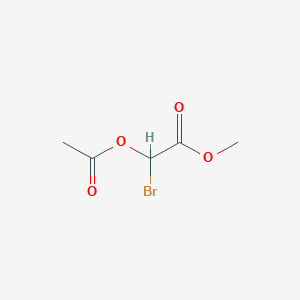

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
